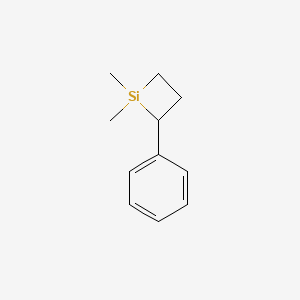
1,1-Dimethyl-2-phenylsiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-phenylsiletane is an organosilicon compound characterized by a silicon atom bonded to two methyl groups and a phenyl group. This compound is part of the broader class of siletanes, which are silicon analogs of cyclobutanes. The unique structural features of this compound make it an interesting subject for research in various fields, including organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-2-phenylsiletane typically involves the reaction of phenylsilane with methylating agents under controlled conditions. One common method is the hydrosilylation of phenylacetylene with dimethylchlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as platinum or rhodium complexes, can enhance the efficiency of the hydrosilylation process. Additionally, purification steps, including distillation and recrystallization, are essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethyl-2-phenylsiletane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to silanes using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted siletanes depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-phenylsiletane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in biomedical devices and implants.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2-phenylsiletane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom’s ability to form stable bonds with carbon and other elements plays a crucial role. The compound’s reactivity is influenced by the electronic effects of the phenyl and methyl groups, which can stabilize or destabilize intermediates during reactions.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-2-phenylsilane: Similar structure but lacks the cyclic nature of siletane.
1,1-Dimethyl-2-phenylsiloxane: Contains an oxygen atom bonded to silicon, leading to different reactivity and applications.
Phenyltrimethylsilane: Similar phenyl group but with three methyl groups attached to silicon.
Uniqueness: 1,1-Dimethyl-2-phenylsiletane is unique due to its cyclic structure, which imparts distinct physical and chemical properties. The presence of both phenyl and methyl groups on the silicon atom enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52500-06-8 |
|---|---|
Molekularformel |
C11H16Si |
Molekulargewicht |
176.33 g/mol |
IUPAC-Name |
1,1-dimethyl-2-phenylsiletane |
InChI |
InChI=1S/C11H16Si/c1-12(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI-Schlüssel |
BQNMTZIRQLZSLG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC1C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






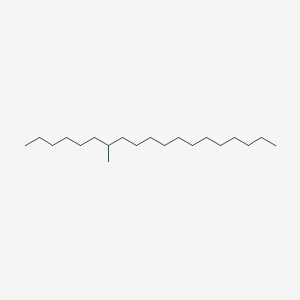
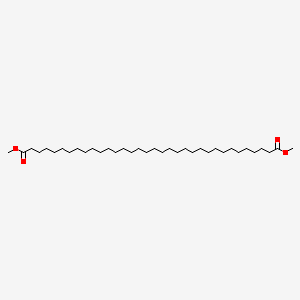

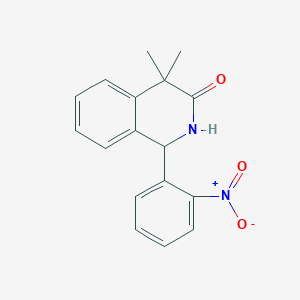

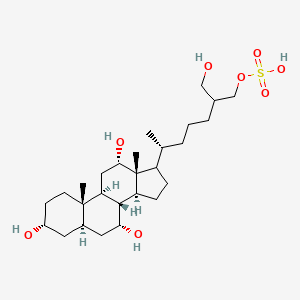

stannane](/img/structure/B14633397.png)

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
